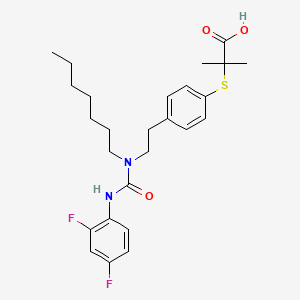GW 9578

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist
2-[4-[2-[(2,4-Difluorophenyl)carbamoyl-heptylamino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid, also known as GW9578, is a scientific research compound classified as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist. PPARα is a nuclear receptor protein that regulates genes involved in lipid metabolism, fatty acid oxidation, and glucose homeostasis . GW9578 activates PPARα, potentially leading to various metabolic effects.
Studies suggest that GW9578 activation of PPARα can:
GW 9578 is a synthetic compound classified as a potent agonist of peroxisome proliferator-activated receptor alpha (PPARα). This compound has the chemical formula C26H34F2N2O3S and a CAS number of 247923-29-1. PPARα is a type of nuclear receptor that regulates gene expression involved in lipid metabolism, energy homeostasis, and inflammation. GW 9578 has been shown to activate both murine and human PPARα receptors with effective concentrations (EC50) of 0.005 μM and 0.05 μM, respectively, indicating its high potency in activating this receptor pathway .
Additionally, GW 9578 can be utilized as a reagent in organic synthesis, where it may participate in various chemical transformations typical of compounds that interact with biological receptors .
GW 9578 exhibits significant biological activity primarily through its role as a PPARα agonist. Activation of PPARα leads to:
- Increased Fatty Acid Oxidation: Enhancing the breakdown of fatty acids, which can help manage lipid levels in the body.
- Anti-inflammatory Effects: Research indicates that PPARα agonists like GW 9578 may reduce airway inflammation by modulating immune responses, particularly in conditions such as asthma .
- Impact on Metabolic Disorders: By influencing lipid metabolism, GW 9578 has potential applications in treating metabolic syndrome and related disorders .
The synthesis of GW 9578 involves several steps typical of pharmaceutical chemistry. While specific proprietary methods are often not disclosed, general approaches include:
- Starting Materials: The synthesis typically begins with commercially available intermediates that contain the necessary functional groups for PPARα activation.
- Reactions: Key reactions may involve nucleophilic substitutions, cyclizations, and modifications to introduce the fluorine atoms and sulfur moiety present in the final structure.
- Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological testing.
The synthesis process is designed to yield high purity compounds suitable for research applications .
GW 9578 is primarily used in scientific research due to its role as a PPARα agonist. Key applications include:
- Research on Lipid Metabolism: It serves as a model compound for studying lipid metabolism and the effects of PPARα activation.
- Investigating Anti-inflammatory Properties: Used in studies exploring its potential to mitigate inflammation in respiratory diseases and other inflammatory conditions.
- Drug Development: It is a candidate for developing treatments for metabolic disorders such as dyslipidemia and type 2 diabetes .
Interaction studies involving GW 9578 focus on its binding affinity and functional effects on PPARα. Research has shown that:
- Binding Affinity: GW 9578 binds effectively to both murine and human forms of PPARα, leading to significant transcriptional activation of target genes.
- Comparative Studies: Studies often compare GW 9578 with other known PPARα agonists to evaluate its potency and efficacy in various biological models .
These studies are crucial for understanding how GW 9578 can be utilized therapeutically and its potential side effects.
Several compounds exhibit similar activity as PPARα agonists. Here are some notable examples:
| Compound Name | Chemical Formula | EC50 (μM) | Unique Features |
|---|---|---|---|
| Fenofibrate | C20H21ClF3O4S | ~0.5 | Primarily used for dyslipidemia treatment |
| Clofibrate | C12H11ClO4S | ~0.1 | Earlier drug for hyperlipidemia; less selective |
| Pioglitazone | C19H20N2O3S | ~0.03 | Thiazolidinedione class; targets multiple PPARs |
| Wy14643 | C22H25ClN2O3S | ~0.01 | Selective for PPARα; used in metabolic studies |
GW 9578 stands out due to its high potency at low concentrations compared to other compounds, making it an attractive candidate for research focused on metabolic regulation and inflammation . Its unique structure also contributes to its specific interactions with PPARα, differentiating it from other agonists.







